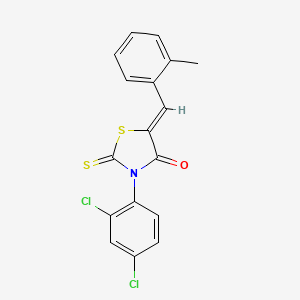![molecular formula C19H22N2 B4932810 (2,4-dimethylbenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B4932810.png)
(2,4-dimethylbenzyl)[2-(1H-indol-3-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-dimethylbenzyl)[2-(1H-indol-3-yl)ethyl]amine, also known as DMBA, is a compound that has gained interest in scientific research due to its potential applications in the field of neuroscience. DMBA is a derivative of the neurotransmitter serotonin and has been shown to have an impact on several physiological and biochemical processes in the body. In
Scientific Research Applications
(2,4-dimethylbenzyl)[2-(1H-indol-3-yl)ethyl]amine has been studied for its potential applications in the field of neuroscience. It has been shown to have an impact on several physiological and biochemical processes in the body, including the regulation of serotonin levels, the modulation of dopamine release, and the inhibition of monoamine oxidase activity. (2,4-dimethylbenzyl)[2-(1H-indol-3-yl)ethyl]amine has also been studied for its potential use in the treatment of depression, anxiety, and other mood disorders.
Mechanism of Action
(2,4-dimethylbenzyl)[2-(1H-indol-3-yl)ethyl]amine acts as a partial agonist at the serotonin 5-HT1A receptor and a full agonist at the 5-HT2A receptor. It also inhibits the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as serotonin and dopamine. These actions result in an increase in the levels of these neurotransmitters in the brain, which can lead to changes in mood, behavior, and cognition.
Biochemical and Physiological Effects:
(2,4-dimethylbenzyl)[2-(1H-indol-3-yl)ethyl]amine has been shown to have several biochemical and physiological effects in the body. It has been shown to increase serotonin and dopamine levels in the brain, which can lead to improvements in mood, cognition, and behavior. (2,4-dimethylbenzyl)[2-(1H-indol-3-yl)ethyl]amine has also been shown to have antioxidant properties, which can protect against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
(2,4-dimethylbenzyl)[2-(1H-indol-3-yl)ethyl]amine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined mechanism of action. However, (2,4-dimethylbenzyl)[2-(1H-indol-3-yl)ethyl]amine also has some limitations. It has low selectivity for serotonin receptors, which can lead to off-target effects. It also has a short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on (2,4-dimethylbenzyl)[2-(1H-indol-3-yl)ethyl]amine. One area of interest is the development of more selective (2,4-dimethylbenzyl)[2-(1H-indol-3-yl)ethyl]amine analogs that target specific serotonin receptors. Another area of interest is the study of (2,4-dimethylbenzyl)[2-(1H-indol-3-yl)ethyl]amine's effects on neuroplasticity and synaptic plasticity, which could have implications for the treatment of neurodegenerative diseases. Additionally, further research is needed to determine the long-term effects of (2,4-dimethylbenzyl)[2-(1H-indol-3-yl)ethyl]amine and its potential for use in clinical settings.
Synthesis Methods
(2,4-dimethylbenzyl)[2-(1H-indol-3-yl)ethyl]amine can be synthesized through a multi-step process that involves the reaction of 1H-indole-3-carbaldehyde with 2,4-dimethylbenzylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through column chromatography to obtain the final compound.
properties
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-2-(1H-indol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-14-7-8-16(15(2)11-14)12-20-10-9-17-13-21-19-6-4-3-5-18(17)19/h3-8,11,13,20-21H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBASTWNQHIKNJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNCCC2=CNC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenyl-1,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium bromide](/img/structure/B4932727.png)
![(2R*,3R*)-3-[4-(2,2-dimethoxyethyl)-1-piperazinyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4932750.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]butanamide](/img/structure/B4932752.png)
![1,3-dimethyl-5-({[3-(4-morpholinyl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4932760.png)

![N-cyclopropyl-3-{[1-(3,4-difluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4932771.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4932783.png)



![1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine](/img/structure/B4932809.png)


![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-4-morpholinesulfonamide](/img/structure/B4932821.png)